2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide
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Overview
Description
2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide is an organic compound with the molecular formula C12H23NO2 This compound features a cyclobutyl ring substituted with hydroxymethyl and trimethyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxymethyl and Trimethyl Groups: Hydroxymethylation and methylation reactions are employed to introduce the hydroxymethyl and trimethyl groups onto the cyclobutyl ring. These reactions often utilize formaldehyde and methylating agents under basic conditions.
Acetamide Formation: The final step involves the reaction of the substituted cyclobutyl compound with dimethylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the acetamide moiety or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the acetamide moiety can produce amines.
Scientific Research Applications
2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetamide groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its buffering properties in biochemical applications.
Hydroxymethylated Derivatives: Compounds with hydroxymethyl groups that enhance pharmacodynamic and pharmacokinetic properties.
Uniqueness
2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide stands out due to its unique cyclobutyl structure and the presence of both hydroxymethyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H23NO2/c1-11(2)7-9(12(11,3)8-14)6-10(15)13(4)5/h9,14H,6-8H2,1-5H3 |
InChI Key |
ZDONFFPCYDZWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1(C)CO)CC(=O)N(C)C)C |
Origin of Product |
United States |
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